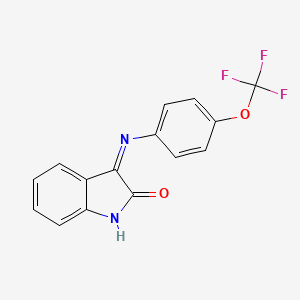

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one

描述

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one is an indolin-2-one derivative characterized by a phenylimino substituent at position 3, modified with a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. This electron-withdrawing group enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in oncology and antiviral research . The compound is synthesized via condensation of isatin with 4-(trifluoromethoxy)aniline under acidic or reflux conditions, a method analogous to other iminoindolin-2-one derivatives .

属性

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)19-13-11-3-1-2-4-12(11)20-14(13)21/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMTZPHXVUMZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 4-(trifluoromethoxy)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

科学研究应用

Scientific Applications of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one

This compound is an indolin-2-one derivative with a trifluoromethoxy group that contributes to its chemical and biological properties. Research indicates that this compound has potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry. The synthesis of the compound involves reacting indolin-2-one with 4-(trifluoromethoxy)aniline under specific conditions, often using a base like potassium carbonate in a solvent like dimethylformamide at elevated temperatures. It can also undergo oxidation, reduction, and substitution reactions.

- Biology This compound exhibits antiviral, anti-inflammatory, and anticancer properties. Indole derivatives, which include this compound, can bind with high affinity to multiple receptors, influencing various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

- Medicine Due to its biological activities, this compound is explored for developing therapeutic agents for various diseases. Specifically, some research suggests that it may have anti-interleukin-1 activity . A study on 3-substituted-indolin-2-one derivatives demonstrated anti-inflammatory activity by inhibiting nitric oxide production related to inflammation and suppressing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, as well as mRNA expression.

- Materials Science The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

- Pharmacology Research focuses on its interaction with various biological targets, including receptors and enzymes.

Cytotoxicity Studies

This compound has demonstrated cytotoxicity against human breast (MCF7) and colon (HT29) cancer cell lines.

Data from Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| This compound | HT29 | 15.0 |

Enzyme Inhibition Assays

Inhibition assays revealed that this compound effectively inhibited Src kinase activity, with an IC50 value of approximately 21 µM. Molecular docking studies suggest that the trifluoromethoxy group forms critical interactions with the enzyme's active site, enhancing binding affinity.

Case Studies

- Anti-Cancer Efficacy : In a comparative study on the anti-cancer efficacy of various indolinone derivatives, the compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

- Objective: To assess the cytotoxic effects on MCF7 and HT29 cell lines.

- Methodology: An MTT assay determined cell viability post-treatment.

- Findings: The compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

- Anti-inflammatory Activity : One study found that a 3-substituted-indolin-2-one derivative showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, suppressing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and mRNA expression. In vitro and in silico findings showed that compounds 78 (IC 50 = 0.01 µM) and 81 (IC 50 = 0.02 µM) had the strongest IL-1R inhibitory effects and the most favorable drug-like properties . Molecular modeling studies of the compounds 78 and 81 were carried out to determine the possible binding interactions at the active site of the IL-1R .

作用机制

The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Substituents on the Phenylimino Group

The phenylimino group’s substituents significantly influence physicochemical and biological properties:

- Methoxy vs. Trifluoromethoxy: 3-((4-Methoxyphenyl)imino)indolin-2-one (): The methoxy (-OCH₃) group is electron-donating, increasing electron density on the phenyl ring. This reduces electrophilicity compared to the trifluoromethoxy analog. Crystallographic data for this derivative (orthorhombic, P2₁2₁2₁ space group) highlights planar geometry, with intermolecular hydrogen bonds stabilizing the structure . Trifluoromethoxy (-OCF₃): Introduces strong electron-withdrawing effects, enhancing oxidative stability and membrane permeability. The fluorine atoms contribute to a larger molar refractivity (MR = 1.63) compared to methoxy (MR = 0.85), impacting ligand-receptor interactions .

- Hydroxyphenylimino: 3-(4-Hydroxyphenylimino)indolin-2-one (): The hydroxyl (-OH) group enables hydrogen bonding, improving solubility but reducing blood-brain barrier penetration. This derivative exhibits antibacterial and antiviral activity, likely due to polar interactions with target proteins .

- Oxadiazole-Modified Phenylimino: 3-((4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)imino)indolin-2-one (): The oxadiazole ring introduces π-π stacking and hydrogen-bonding capabilities. In vitro studies show enhanced antitumor activity (IC₅₀ = 2.1 µM against HeLa cells) compared to non-heterocyclic analogs, attributed to improved target binding .

Modifications at Other Positions

- 5-Sulfonyl Derivatives: 5-(3-Chlorophenylamino)sulfonyl-indolin-2-one (): Sulfonyl groups at position 5 increase molecular polarity, improving aqueous solubility. This derivative demonstrated 72% yield via nucleophilic substitution and showed moderate cytotoxicity (IC₅₀ = 18 µM in MCF-7 cells) . 3-((4-Aminophenyl)imino)-5-sulfonylindolin-2-one (): Sulfonamide-linked trifluoromethylpiperidine enhances kinase inhibition (VEGFR-2 IC₅₀ = 0.9 nM), suggesting that sulfonyl groups synergize with imino substituents for targeted therapies .

Structural Analogs

- This analog showed moderate antitumor activity (IC₅₀ = 12 µM) but lower metabolic stability due to increased susceptibility to oxidation . Isatin-Indole Hybrids (): Hybrid structures with sulfonyl bridges exhibit nonlinear optical (NLO) properties (β = 4.7 × 10⁻³⁰ esu), highlighting applications beyond pharmacology .

Data Tables

Table 2. Electronic Effects of Substituents

| Substituent | σₚ (Hammett Constant) | MR (Molar Refractivity) | LogP |

|---|---|---|---|

| -OCH₃ (methoxy) | -0.27 | 0.85 | 2.1 |

| -OCF₃ (trifluoromethoxy) | +0.35 | 1.63 | 3.4 |

| -OH (hydroxyl) | -0.37 | 0.71 | 1.8 |

| -SO₂NH₂ (sulfonamide) | +0.60 | 2.20 | -0.5 |

生物活性

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. The presence of the trifluoromethoxy group is significant as it can enhance the compound's interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H9F3N2O2. The trifluoromethoxy group contributes to the compound's lipophilicity and electron-withdrawing properties, which are crucial for its biological interactions.

Biological Activity Overview

Research has demonstrated that derivatives of indolin-2-one, including the compound , exhibit a range of biological activities such as:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of indolin-2-one derivatives against various cancer cell lines. For instance, derivatives have shown significant activity against human breast (MCF7) and colon (HT29) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer progression. For example, research indicates that indolinone derivatives can inhibit Src family kinases, which are often overexpressed in cancers .

Cytotoxicity Studies

A series of 3-benzylidene indole-2-one derivatives were synthesized and tested for their cytotoxicity. In particular, this compound was evaluated using MTT assays against MCF7 and HT29 cell lines. Results showed that compounds with electron-withdrawing groups like trifluoromethoxy exhibited enhanced cytotoxicity compared to their counterparts without such substituents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| This compound | HT29 | 15.0 |

Enzyme Inhibition Assays

Inhibition assays revealed that the compound effectively inhibited Src kinase activity. The IC50 values for Src kinase inhibition were found to be around 21 µM, indicating moderate activity . Molecular docking studies suggested that the trifluoromethoxy group forms critical interactions with the enzyme active site, enhancing binding affinity.

Case Studies

A notable study involved the synthesis of a series of indolinone derivatives where this compound was included in a broader evaluation of anti-cancer properties. The results indicated that compounds with similar structural motifs displayed significant anti-proliferative effects across multiple cancer types.

Example Case Study

In a comparative study on the anti-cancer efficacy of various indolinone derivatives:

- Objective : To assess the cytotoxic effects on MCF7 and HT29 cell lines.

- Methodology : MTT assay was employed to determine cell viability post-treatment.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

常见问题

Basic: What are the standard synthetic routes for 3-((4-(trifluoromethoxy)phenyl)imino)indolin-2-one?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between isatin derivatives and substituted anilines. For example, analogous compounds like 3-(4-hydroxyphenylimino)indolin-2-one are prepared by refluxing isatin with 4-aminophenol in ethanol under acidic conditions . Modifications include using 4-(trifluoromethoxy)aniline as the amine component. Reaction optimization often involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., piperidine), and temperatures (70–90°C) to improve yields. Characterization is confirmed via / NMR, IR, and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve regioselectivity in similar indolin-2-one syntheses?

Methodological Answer:

Regioselectivity challenges arise during the formation of imine bonds in polyfunctional systems. Strategies include:

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalyst screening : Piperidine or acetic acid can accelerate Schiff base formation while minimizing side reactions.

- Temperature gradients : Lower temperatures (25–50°C) reduce thermal degradation, while higher temperatures (90°C) drive equilibrium toward product formation.

For example, in 5-substituted indolin-2-one derivatives, optimized yields (72–94%) were achieved using dichloromethane recrystallization and controlled stoichiometry of reactants .

Basic: What biological activities are reported for indolin-2-one derivatives?

Methodological Answer:

Indolin-2-one derivatives exhibit antitumor, antiviral, and enzyme inhibitory activities. For instance:

- Antitumor activity : 3,5-substituted derivatives showed IC values <10 μM against leukemia cell lines via kinase inhibition .

- Cholinesterase inhibition : Analogous compounds (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives) demonstrated acetylcholinesterase inhibition in vitro, with IC values comparable to donepezil .

- Antimalarial potential : Structural analogs with trifluoromethoxy groups were evaluated for Plasmodium falciparum inhibition in continuous erythrocyte cultures .

Advanced: How can researchers design assays to evaluate the neuroprotective activity of this compound?

Methodological Answer:

Neuroprotective assays typically involve:

- In vitro models : SH-SY5Y or PC12 cells exposed to oxidative stress (HO, rotenone) to measure viability via MTT assays.

- Target identification : Kinase profiling (e.g., Bcr-abl inhibition, as in GNF-2 derivatives) using ATP-competitive binding assays .

- Mechanistic studies : Western blotting for apoptosis markers (Bcl-2, Bax) and autophagy regulators (LC3-II) .

Dose-response curves (0.1–100 μM) and time-dependent effects (24–72 hrs) are critical for validating activity.

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- / NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 170–180 ppm) to confirm imine and lactam groups .

- IR spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1600 cm (C=N) validate the indolin-2-one core .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced: How can X-ray crystallography resolve conflicting data on tautomeric forms?

Methodological Answer:

Tautomerism between keto-enol or imine-enamine forms can lead to ambiguous NMR/IR data. Single-crystal X-ray diffraction provides definitive proof:

- Crystallization : Grow crystals via slow evaporation (e.g., EtOH/HO mixtures) at 5°C .

- Data collection : Use Mo-Kα radiation (λ = 0.7107 Å) at 90 K to minimize thermal motion artifacts .

- Refinement : Software suites like SHELXL resolve bond lengths (C=O: ~1.22 Å; C=N: ~1.28 Å) and torsion angles to distinguish tautomers .

Basic: How do substituents on the phenyl ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., trifluoromethoxy, -CF) enhance metabolic stability and target binding via hydrophobic interactions.

- Para-substitution : 4-Trifluoromethoxy groups improve blood-brain barrier penetration in neuroactive compounds .

- Ortho/meta-substitution : Reduces steric hindrance in enzyme active sites, as seen in acetylcholinesterase inhibitors .

Advanced: What computational methods predict SAR for trifluoromethoxy-containing analogs?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., Bcr-abl kinase) .

- QSAR models : Apply Hammett constants (σ) for substituent effects on electronic properties.

- MD simulations : Analyze binding stability (RMSD <2 Å) over 100 ns trajectories to prioritize synthetic targets .

Basic: How can HPLC methods be optimized for purity analysis?

Methodological Answer:

- Column selection : C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (60:40 to 90:10) resolve indolin-2-one derivatives.

- Detection : UV at 254 nm (aromatic π→π* transitions) ensures sensitivity.

- Validation : Linearity (R >0.99), LOD/LOQ (<0.1 μg/mL), and recovery rates (95–105%) comply with ICH guidelines .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。